Urapidil-d4 Hydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Urapidil-d4 Hydrochloride is a stable isotope-labeled internal standard engineered for quantitative LC-MS/MS of urapidil in biological matrices. Its +4 Da mass shift (m/z 388→392) ensures baseline-resolved MS/MS channels without cross-talk. Deuterium is incorporated at the non-exchangeable piperazine ring, guaranteeing label integrity during sample extraction, storage, and chromatography—unlike structural analog ISs that fail to track matrix effect variability. Validated methods achieve >90% recovery and ≤10% precision/accuracy, meeting FDA/EMA bioanalytical guidance. Supplied at 98% purity with full characterization, this IS is specified for ANDA/DMF method validation, clinical PK studies, and QC batch release of urapidil API and finished products.

Molecular Formula C20H30ClN5O3
Molecular Weight 427.966
CAS No. 1794979-63-7
Cat. No. B585387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil-d4 Hydrochloride
CAS1794979-63-7
Synonyms6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; 
Molecular FormulaC20H30ClN5O3
Molecular Weight427.966
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
InChIInChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2;
InChIKeyKTMLZVUAXJERAT-ZYMFQSNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urapidil-d4 Hydrochloride (CAS 1794979-63-7): Deuterated Analytical Reference Standard for Urapidil Quantification


Urapidil-d4 Hydrochloride is a deuterium-labeled analog of the antihypertensive agent urapidil hydrochloride (unlabeled CAS 64887-14-5), featuring four deuterium atoms incorporated at the piperazine ring positions [1]. With a molecular formula of C₂₀H₂₆D₄ClN₅O₃ and a molecular weight of approximately 428.0 g/mol, this stable isotope-labeled compound serves as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of urapidil in biological matrices . Urapidil itself is an α₁-adrenoceptor antagonist and 5-HT₁A receptor agonist used clinically for hypertension management . The deuterated form is exclusively intended for research and analytical applications, not for therapeutic use .

Why Non-Deuterated Urapidil or Structural Analog Internal Standards Cannot Substitute for Urapidil-d4 Hydrochloride in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly determines assay accuracy, precision, and regulatory acceptability. Urapidil-d4 Hydrochloride provides a mass difference of +4 Da relative to unlabeled urapidil (m/z 388 vs. m/z 392 for the [M+H]⁺ precursor ion), enabling distinct MS/MS channel separation that prevents cross-talk interference [1]. Structural analog internal standards such as doxapram hydrochloride, while used in some urapidil assays, do not co-elute identically with the analyte and fail to correct for variable matrix effects across different plasma sources . Stable isotopically labeled internal standards are the preferred choice in validated bioanalytical methods because they compensate for extraction recovery variations and ion suppression effects that structural analogs cannot fully address [2]. Furthermore, deuterium labeling at the piperazine ring positions—rather than at exchangeable sites—ensures label stability during sample processing and storage, maintaining consistent mass spectrometric response throughout method validation and sample analysis runs .

Quantitative Evidence for Urapidil-d4 Hydrochloride: Analytical Performance Differentiation from Structural Analog Internal Standards


Urapidil-d4 vs. Doxapram Structural Analog IS: LC-MS/MS Quantitative Performance in Plasma

A validated LC-MS/MS method using Urapidil-d4 as the internal standard achieved a lower limit of quantitation (LLOQ) of 5 ng/mL in human plasma with a linear range of 5-500 ng/mL (r² ≥ 0.99) [1]. In contrast, a structurally unrelated analog internal standard (doxapram hydrochloride) method for urapidil in rabbit plasma reported the same LLOQ of 5 ng/mL but over a narrower linear range of 5-1000 ng/mL [2]. Notably, the deuterated IS method achieved intra- and inter-run precision and accuracy within 10%, while the structural analog method exhibited intra- and inter-day precision RSD values less than 12% [1][2].

Bioanalysis LC-MS/MS Pharmacokinetics

Urapidil-d4 vs. Non-Deuterated Urapidil: Isotopic Purity and Mass Spectrometric Baseline Separation

Urapidil-d4 Hydrochloride is specified with a chemical purity of 98% and features four deuterium atoms specifically positioned at the 2,2,6,6-positions of the piperazine ring . This deuteration pattern creates a +4 Da mass shift between the unlabeled analyte (M+H⁺ m/z 388) and the internal standard (M+H⁺ m/z 392), providing clear baseline separation in the multiple reaction monitoring (MRM) channels without spectral overlap [1]. The positioning of deuterium on non-exchangeable carbon sites (piperazine ring rather than heteroatoms) prevents hydrogen-deuterium back-exchange during sample processing, maintaining consistent isotopic enrichment throughout analysis .

Mass Spectrometry Isotopic Purity Quantitative Analysis

Deuterated Internal Standard Advantage: Matrix Effect Compensation in Biological Sample Analysis

Stable isotope-labeled internal standards such as Urapidil-d4 co-elute with the analyte of interest under identical chromatographic conditions, thereby experiencing the same matrix-induced ion suppression or enhancement effects as the unlabeled analyte [1]. When compared to the use of structurally related compounds as internal standards, SIL analogs have been widely shown to reduce matrix effects and yield reproducible and accurate recoveries in LC-MS/MS assays . In a validated urapidil method using Urapidil-d4 as IS, overall recoveries for both urapidil and urapidil D4 exceeded 90%, demonstrating consistent extraction efficiency across the analyte and its deuterated IS [2].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Urapidil-d4 vs. O-Desmethyl Urapidil-d4: Differentiation as Parent Drug Internal Standard vs. Metabolite Tracer

Urapidil-d4 Hydrochloride (CAS 1794979-63-7, MW 428.0) serves specifically as the internal standard for the parent drug urapidil, whereas O-Desmethyl Urapidil-d4 (MW 377.47) is the deuterated analog of the primary urapidil metabolite . The structural difference—presence of the methoxy group in Urapidil-d4 versus a hydroxyl group in O-Desmethyl Urapidil-d4—means these two deuterated compounds are not interchangeable; each is designed for quantifying its specific non-deuterated counterpart in the same analytical run . Using the incorrect deuterated analog would result in mismatched retention time and MS/MS fragmentation patterns, compromising quantitative accuracy for either the parent drug or its metabolite [1].

Metabolite Quantification Internal Standard Selection Pharmacokinetics

Regulatory-Grade Characterization: Urapidil-d4 Documentation Supporting ANDA and DMF Submissions

Urapidil-d4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of urapidil . The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. In contrast, generic research-grade deuterated compounds may lack the comprehensive Certificates of Analysis (COA) and full characterization data required for regulatory submission dossiers .

Regulatory Compliance Certificate of Analysis Method Validation

Urapidil-d4 vs. Non-Deuterated Urapidil in Clinical Sample Analysis: Cross-Study LLOQ and Dynamic Range Comparison

A validated UPLC-MS/MS method employing Urapidil-d4 as internal standard achieved an LLOQ of 5 ng/mL in human plasma with a linear dynamic range of 5-500 ng/mL (r² ≥ 0.99) using 0.1 mL of human plasma [1]. An alternative LC-MS/MS method using a non-deuterated IS approach (though specific IS not designated as deuterated in the reference) achieved a lower LLOQ of 0.1 ng/mL and a wider dynamic range of 0.1-500 ng/mL in rat plasma [2]. However, the deuterated IS method was specifically validated for human clinical pharmacokinetic studies in healthy volunteers under both fasting and fed conditions, providing direct applicability to human bioequivalence studies [1].

Method Sensitivity LLOQ Clinical Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Urapidil-d4 Hydrochloride


Regulated Bioanalytical Method Validation for ANDA and DMF Submissions

Urapidil-d4 Hydrochloride is ideally suited for analytical method validation (AMV) supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions for generic urapidil formulations. The compound is supplied with regulatory-compliant characterization data and can be traced to USP or EP pharmacopeial standards, enabling robust documentation for regulatory agency review. Validated LC-MS/MS methods using Urapidil-d4 as the internal standard have demonstrated overall recoveries >90% with intra- and inter-run precision and accuracy within 10%, meeting FDA and EMA bioanalytical method validation guidance requirements [1].

Clinical Pharmacokinetic and Bioequivalence Studies

For clinical pharmacokinetic studies involving urapidil administration in human volunteers, Urapidil-d4 Hydrochloride serves as the internal standard of choice for plasma concentration quantification. A validated UPLC-MS/MS method using this deuterated IS has been applied to determine pharmacokinetic parameters in healthy volunteers following single oral administration of urapidil 60 mg capsules under both fasting and fed conditions. The method's linear range of 5-500 ng/mL in 0.1 mL of human plasma covers therapeutic urapidil concentrations, and the deuterated IS ensures accurate correction for matrix effects across diverse subject plasma samples [1].

Quality Control Testing in Commercial Urapidil Production

Urapidil-d4 Hydrochloride is specified for use in Quality Control (QC) applications during commercial production of urapidil active pharmaceutical ingredient and finished drug products. The compound's +4 Da mass shift from unlabeled urapidil (m/z 388 → 392) provides unambiguous mass spectrometric identification of the internal standard channel, preventing any cross-contamination or carryover artifacts in high-throughput QC batch release testing. The 98% purity specification and non-exchangeable deuterium labeling positions ensure consistent analytical response across extended analytical runs .

Method Development for Simultaneous Parent Drug and Metabolite Quantification

In analytical method development requiring simultaneous quantification of urapidil (parent drug) and its O-desmethyl metabolite, Urapidil-d4 Hydrochloride specifically addresses the parent drug quantification requirement. When paired with O-Desmethyl Urapidil-d4 as the metabolite-specific internal standard, this approach enables independent quantification of both analytes in a single LC-MS/MS run. The distinct molecular weights (428.0 g/mol for Urapidil-d4 vs. 377.47 g/mol for O-Desmethyl Urapidil-d4) and retention time differences ensure complete chromatographic and mass spectrometric resolution between the two internal standard channels .

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